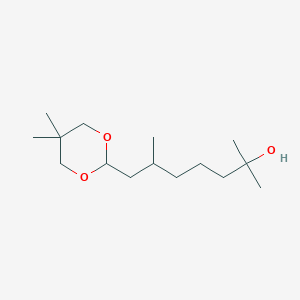![molecular formula C13H20ClNO2 B5152489 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer as part of their efforts to develop new pain medications. CP55940 is a potent agonist of both the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Mecanismo De Acción
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol acts as a potent agonist of both the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol binds to these receptors, it activates a series of signaling pathways that lead to the various physiological and biochemical effects associated with the compound.
Biochemical and Physiological Effects
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning that it can reduce pain. It also has anti-inflammatory effects, meaning that it can reduce inflammation in the body. 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol in lab experiments is that it is a potent agonist of both the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. Another advantage is that it has a wide range of physiological and biochemical effects, which makes it useful for studying the effects of cannabinoids on the body.
One limitation of using 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids. Another limitation is that it is a potent agonist, which means that it may not accurately reflect the effects of weaker agonists.
Direcciones Futuras
There are several future directions for research involving 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol. One area of research is the development of new drugs that target the endocannabinoid system. Another area of research is the study of the mechanisms of action of other cannabinoids. Additionally, more research is needed to fully understand the physiological and biochemical effects of 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol and other cannabinoids.
Métodos De Síntesis
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol is synthesized using a multi-step process that involves several chemical reactions. The first step is the synthesis of 4-chlorophenol, which is then reacted with pentylamine to form 4-chlorophenylpentylamine. This compound is then reacted with ethylene oxide to form 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol.
Aplicaciones Científicas De Investigación
2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol is used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of physiological and biochemical effects, including analgesia, anti-inflammatory activity, and neuroprotection. 2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol is also used to study the mechanisms of action of other cannabinoids and to develop new drugs that target the endocannabinoid system.
Propiedades
IUPAC Name |
2-[5-(4-chlorophenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-12-4-6-13(7-5-12)17-11-3-1-2-8-15-9-10-16/h4-7,15-16H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPTTMBVGMIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCNCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chlorophenoxy)pentylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)